molecular formula C36H62N4O5 B12052929 Cholesteryl-TEG azide

Cholesteryl-TEG azide

Cat. No.: B12052929
M. Wt: 630.9 g/mol
InChI Key: POWZASPNLQFLJO-MKQVXYPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Cholesterol Derivatives in Academic Research

Cholesterol, a lipid molecule integral to the structure and function of animal cell membranes, has been the subject of extensive academic research. acs.org Beyond its fundamental biological role, cholesterol and its derivatives have emerged as versatile tools in various scientific disciplines, including drug delivery, materials science, and bioimaging. chemrxiv.orgresearchgate.net The unique physicochemical properties of cholesterol, such as its ability to insert into lipid bilayers and its inherent biocompatibility, make it an attractive moiety for the design of novel functional molecules. nih.govsigmaaldrich.com

In the realm of drug delivery, cholesterol derivatives are frequently incorporated into nanoparticles, micelles, and liposomal formulations to enhance the stability and bioavailability of therapeutic agents. mdpi.commedchemexpress.com The inclusion of cholesterol in liposomes, for instance, has been shown to improve the stability of the formulation by modulating the phase transition of phospholipids. mdpi.com Furthermore, cholesterol-based carriers have been developed for the delivery of a wide array of therapeutics, including anticancer, antimalarial, and antiviral drugs. mdpi.com

The field of materials science has also harnessed the properties of cholesterol derivatives, particularly in the development of liquid crystals. chemrxiv.orgnih.gov The chiral nature of cholesterol can be imparted to other molecules, leading to the formation of cholesteric liquid crystal phases with unique optical properties. These materials have potential applications in displays and sensors. nih.gov

Moreover, the study of cholesterol derivatives continues to provide valuable insights into cellular processes. By modifying cholesterol with fluorescent tags or other reporter groups, researchers can track its movement and localization within cells, shedding light on membrane dynamics and lipid trafficking. The development of such molecular probes is crucial for understanding the complex role of cholesterol in health and disease. pcbiochemres.com

Overview of Azide-Alkyne Cycloaddition in Bioconjugation for Research Applications

The ability to selectively and efficiently connect molecules in complex biological environments is a cornerstone of modern chemical biology. Among the reactions developed for this purpose, the azide-alkyne cycloaddition has become one of the most powerful and widely used tools for bioconjugation. nih.govnumberanalytics.com This reaction, often referred to as "click chemistry," is characterized by its high yield, stereospecificity, and the fact that it generates minimal and inoffensive byproducts. sigmaaldrich.comwikipedia.org

The most common form of this reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. sigmaaldrich.comnih.gov The reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying a wide range of biomolecules, including proteins, nucleic acids, and lipids. mdpi.comnih.gov

A key feature of the azide-alkyne cycloaddition is its bioorthogonal nature. nih.govnih.gov This means that the azide and alkyne functional groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds only between the intended partners. sigmaaldrich.comwikipedia.org This high degree of specificity allows for the precise labeling and tracking of biomolecules within living cells and organisms without interfering with their natural processes. nih.govwikipedia.org

In addition to the copper-catalyzed version, a strain-promoted azide-alkyne cycloaddition (SPAAC) has been developed for applications where the copper catalyst may be toxic. chemrxiv.orgwikipedia.org In SPAAC, a strained cyclooctyne (B158145) reacts with an azide without the need for a metal catalyst. nih.gov This has expanded the utility of azide-alkyne cycloaddition to live-cell imaging and in vivo studies. nih.gov The versatility and robustness of azide-alkyne cycloaddition have made it an indispensable technique in fields ranging from drug discovery and development to materials science and diagnostics. acs.orgchemrxiv.orgnumberanalytics.com

Significance of Cholesteryl-TEG Azide as a Bioorthogonal Handle in Scientific Inquiry

This compound is a specialized chemical compound that elegantly combines the properties of cholesterol with the versatility of click chemistry, making it a significant tool for scientific research. This molecule consists of three key components: a cholesterol moiety, a tetraethylene glycol (TEG) linker, and a terminal azide group. This unique structure allows researchers to introduce a cholesterol anchor onto a wide variety of molecules through a bioorthogonal azide-alkyne cycloaddition reaction.

One of the primary applications of this compound is in the field of drug and gene delivery. For example, it can be used to modify RNA strands, such as small interfering RNAs (siRNAs), to facilitate their cellular uptake. sigmaaldrich.commedchemexpress.com By attaching a cholesterol tail, the modified RNA can more readily associate with and cross the lipid bilayer of the cell membrane. This approach has been explored for the targeted delivery of therapeutic oligonucleotides. medchemexpress.com In one study, click chemistry was used to attach various ligands, including a cholesterol azide, to RNA, demonstrating the modularity of this approach for creating different RNA conjugates. sigmaaldrich.com

The bioorthogonal nature of the azide group on this compound allows for its specific reaction in complex biological mixtures. rsc.orgnih.gov This enables researchers to tag and study molecules that have been modified with this cholesterol anchor. For instance, a protein of interest could be engineered to contain an alkyne group, and then this compound could be used to attach a cholesterol moiety to that protein, allowing for the study of how this lipid modification affects the protein's localization and function. rsc.org

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₃₆H₆₂N₄O₅
Molecular Weight 630.90 g/mol
Appearance Solid
Storage Temperature -20°C
Key Functional Groups Cholesterol, Tetraethylene Glycol (TEG), Azide
Primary Application Bioconjugation via Click Chemistry

Table 1: Properties of this compound. Data sourced from Sigma-Aldrich. sigmaaldrich.com

Properties

Molecular Formula

C36H62N4O5

Molecular Weight

630.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

POWZASPNLQFLJO-MKQVXYPISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Origin of Product

United States

Advanced Chemical Reactivity: Cholesteryl Teg Azide in Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cholesteryl-TEG Azide (B81097)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. nih.govnih.gov It involves the reaction between an azide, such as Cholesteryl-TEG azide, and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov

The kinetics of CuAAC reactions are significantly influenced by the solvent system. While the reaction can be performed in both aqueous and organic media, the choice of solvent can impact reaction rates and yields. acs.org In many bioconjugation applications, aqueous buffers are preferred to maintain the structure and function of biomolecules. nih.gov However, the hydrophobic nature of the cholesteryl group can present solubility challenges in purely aqueous solutions.

To address this, co-solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols are often employed to improve the solubility of the reactants and facilitate the reaction. nih.govacs.org For instance, a study by Skwarczynski et al. demonstrated 100% conversion in a CuAAC reaction in DMF within five hours at 50°C. nih.gov Optimization of the reaction often involves adjusting the solvent composition, temperature, and reaction time to achieve the desired outcome. science.gov

The rate of a CuAAC reaction is typically second-order, with kinetics in the range of 10–100 M⁻¹s⁻¹. nih.gov The reaction can be accelerated by increasing the concentration of the reactants and the catalyst. However, in bioconjugation, low concentrations are often necessary to avoid damaging sensitive biomolecules. nih.gov

Table 1: Factors Influencing CuAAC Reaction Kinetics with this compound

Parameter Influence on Reaction Optimization Strategies
Solvent Affects solubility of reactants and catalyst, influencing reaction rate. Use of co-solvents (e.g., DMSO, DMF) in aqueous media to solubilize cholesteryl azide.
Temperature Higher temperatures generally increase reaction rates. Optimization to balance reaction speed with the stability of biomolecules.
Catalyst Concentration Higher concentrations increase the reaction rate. Use of stabilizing ligands to maintain catalyst activity at lower, less toxic concentrations. nih.gov

| Ligands | Stabilize the Cu(I) oxidation state and accelerate the reaction. interchim.fr | Selection of appropriate ligands (e.g., THPTA, BTTAA) for the specific reaction environment. interchim.fr |

The Cu(I) catalyst is crucial for the efficiency of the CuAAC reaction. nih.gov However, Cu(I) is prone to oxidation to the inactive Cu(II) state and can be toxic to biological systems. nih.govacs.org To overcome these challenges, various ligand systems have been developed to stabilize the Cu(I) catalyst, enhance its activity, and reduce its cytotoxicity. nih.govsci-hub.se

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) disulfonate (BPS). nih.govinterchim.fr These ligands protect the copper from oxidation and disproportionation, allowing the reaction to proceed efficiently even at low catalyst concentrations. sci-hub.sersc.org The choice of ligand can also influence the reaction kinetics and is often optimized for specific applications. For example, some N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have shown high activity at very low catalyst loadings. csic.es

The source of copper can also be varied. While Cu(I) salts like CuI or CuBr can be used directly, it is often more convenient to generate Cu(I) in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. acs.orgnih.gov This approach is widely used in bioconjugation due to its simplicity and the ready availability of the reagents. nih.gov

Table 2: Common Ligand Systems for CuAAC with this compound

Ligand Key Features Typical Applications
TBTA (tris-(benzyltriazolylmethyl)amine) Protects Cu(I) from oxidation; low water solubility. sci-hub.se Organic synthesis and applications where organic co-solvents are used. sci-hub.se
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) Water-soluble, stabilizes Cu(I) in aqueous media. interchim.fr Bioconjugation in aqueous buffers. nih.govinterchim.fr
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) Water-soluble, highly effective at low concentrations. interchim.fr Bioconjugation and applications requiring high efficiency. interchim.fr

| NHC-based Ligands | Can provide very high catalytic activity. csic.es | Situations requiring very low catalyst loading. csic.es |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cholesteryl Azide

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that eliminates the need for a copper catalyst. nih.gov This is particularly advantageous in biological systems where copper toxicity is a concern. nih.govnobelprize.org SPAAC utilizes a strained alkyne, typically a cyclooctyne (B158145) derivative, which reacts readily with an azide like this compound due to the release of ring strain. nobelprize.orgrsc.org

The reactivity in SPAAC is largely dictated by the structure of the strained alkyne. Significant research has focused on designing and synthesizing cyclooctynes with enhanced reactivity and stability. thieme-connect.de Early cyclooctynes were often challenging to synthesize, but the development of more accessible derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) has broadened the applicability of SPAAC. nih.govacs.org

The design of these strained alkynes often involves a balance between reactivity and stability. nih.gov Increased ring strain generally leads to faster reaction rates but can also result in lower stability of the alkyne. nih.gov Modifications to the cyclooctyne ring, such as the fusion of aromatic rings or the introduction of fluorine atoms, have been explored to fine-tune these properties. nih.gov For instance, oxo-dibenzocyclooctyne (ODIBO) has been shown to possess very fast kinetic properties in reactions with azides. nih.gov

Both CuAAC and SPAAC are highly effective click reactions, but they have distinct advantages and disadvantages that make them suitable for different applications.

Reactivity: CuAAC generally exhibits faster reaction kinetics than SPAAC, with second-order rate constants typically in the range of 10–100 M⁻¹s⁻¹ compared to SPAAC's range, which can be lower. nih.gov However, the development of highly reactive strained alkynes has significantly narrowed this gap.

Bioorthogonality: SPAAC is considered more bioorthogonal than CuAAC because it does not require a cytotoxic copper catalyst. acs.orgrsc.org This makes SPAAC the preferred method for many in vivo applications and for conjugations involving sensitive biological systems where copper could be detrimental. nih.govnobelprize.org While ligands can mitigate copper toxicity in CuAAC, the complete absence of a metal catalyst in SPAAC is a significant advantage. nih.govacs.org

Table 3: Comparison of CuAAC and SPAAC for Cholesteryl Azide Conjugation

Feature CuAAC SPAAC
Catalyst Requires Cu(I) catalyst. nih.gov Catalyst-free. nih.gov
Reactivity Generally faster kinetics. nih.gov Kinetics are dependent on the strain of the alkyne. nih.gov
Bioorthogonality Limited by copper cytotoxicity, though ligands can help. nih.govacs.org Highly bioorthogonal, suitable for in vivo applications. nobelprize.orgrsc.org
Reactants Terminal alkyne. Strained cyclooctyne (e.g., DBCO, BCN, ODIBO). nih.govacs.org

| Side Reactions | Potential for oxidative side reactions. nih.gov | Generally very clean with minimal side products. |

Alternative Click Chemistry Approaches for Cholesteryl Azide Conjugation

While CuAAC and SPAAC are the most prominent click reactions involving azides, other bioorthogonal reactions can also be utilized for the conjugation of cholesteryl azide.

One such method is the Staudinger ligation , which involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap. nih.gov This reaction is highly selective and bioorthogonal but tends to have slower kinetics compared to CuAAC and SPAAC. nih.gov

Another approach is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This involves the reaction of a diene, often a tetrazine, with a dienophile, such as a strained alkene or alkyne. nih.gov While not a direct reaction for an azide, cholesteryl azide could be converted to a suitable dienophile to participate in this type of click chemistry. The iEDDA reaction is known for its exceptionally fast kinetics. nih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another alternative that, unlike CuAAC which yields 1,4-disubstituted triazoles, produces 1,5-disubstituted triazoles. acs.org This regioselectivity can be advantageous in certain applications where the specific orientation of the substituents is important. acs.org

Emerging Catalytic Systems for Azide-Alkyne Cycloaddition (e.g., RuAAC, IrAAC)

Beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), newer catalytic systems utilizing ruthenium and iridium have emerged, offering alternative reactivity and regioselectivity. These systems represent a promising frontier for the application of this compound in click chemistry.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful method that complements CuAAC. nih.gov While CuAAC almost exclusively produces 1,4-disubstituted 1,2,3-triazoles, RuAAC selectively yields the 1,5-disubstituted regioisomer. acs.orgchalmers.se The reaction is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes like [CpRuCl(PPh3)2] or [CpRuCl(COD)] being highly effective. nih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to release the 1,5-triazole product. nih.gov This reaction is compatible with a wide range of functional groups and can be performed with both terminal and internal alkynes. acs.orgnih.gov Given that this compound is a primary azide, it is an excellent candidate for RuAAC reactions to link the cholesterol moiety to an alkyne-modified molecule, yielding a 1,5-disubstituted triazole linkage. nih.gov

More recently, Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) has been described as an efficient method, particularly for the reaction of internal thioalkynes. nih.gov This reaction proceeds under mild conditions and shows excellent compatibility with various solvents, including water. nih.gov While the scope of IrAAC is still being explored, it adds another potential tool for creating triazole-linked conjugates. The application of IrAAC with cholesterol-based azides like this compound has not been extensively documented, but it represents an area for future investigation in bio-conjugation.

Table 2: Comparison of Emerging Azide-Alkyne Cycloaddition Systems

FeatureRuthenium-Catalyzed (RuAAC)Iridium-Catalyzed (IrAAC)Source(s)
Typical Catalyst CpRu(II) complexes (e.g., [CpRuCl(PPh3)2])Iridium complexes nih.gov, nih.gov
Product Regioselectivity 1,5-disubstituted 1,2,3-triazoles4,5-disubstituted 1,2,3-triazoles (with internal alkynes) acs.org, nih.gov
Alkyne Substrates Terminal and internal alkynesEfficient with internal thioalkynes nih.gov, nih.gov
Key Advantage Complements CuAAC by providing the 1,5-isomer.Efficient for specific substrate classes like thioalkynes under mild conditions. nih.gov, nih.gov
Potential with this compound High potential for creating 1,5-triazole linked conjugates.Potential for future applications, requires further research. nih.gov, nih.gov

Bioconjugation Strategies and Functionalization Applications of Cholesteryl Teg Azide

Functionalization of Nucleic Acids with Cholesteryl-TEG Azide (B81097)

The conjugation of cholesterol to nucleic acids is a well-established strategy to enhance their therapeutic potential by improving their delivery into cells. Cholesteryl-TEG azide serves as a key reagent in this process, facilitating the covalent attachment of cholesterol to oligonucleotides and RNA strands with high precision.

Oligonucleotide Conjugation for Enhanced Cellular Uptake and Transfection

A primary challenge in the therapeutic application of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is their inefficient transport across the hydrophobic cell membrane. creative-biogene.combiosyn.com Conjugation with cholesterol significantly enhances the lipophilicity of these molecules, thereby promoting their association with and passage through the cell membrane. creative-biogene.combiosyn.com The addition of a TEG spacer further improves these delivery characteristics. idtdna.com

The hydrophobic cholesterol moiety is thought to facilitate interaction with the lipid bilayer of the cell membrane, as well as with lipoproteins like high-density lipoprotein (HDL) and low-density lipoprotein (LDL) in the bloodstream. creative-biogene.com This interaction can lead to receptor-mediated endocytosis, providing a pathway for the oligonucleotide conjugate to enter the cell. creative-biogene.com Once inside, the modified oligonucleotide can engage with its target to elicit a therapeutic effect, such as gene silencing.

The use of this compound, in conjunction with an alkyne-modified oligonucleotide, allows for the creation of these conjugates with high efficiency and specificity via click chemistry. This approach has been shown to be a valuable tool for enhancing the in vitro and in vivo performance of therapeutic oligonucleotides. biosyn.comidtdna.com

Table 1: Research Findings on Cholesteryl-Oligonucleotide Conjugates for Enhanced Cellular Uptake

Oligonucleotide TypeConjugation StrategyKey Findings
siRNACholesterol conjugated to the 3'-end of the sense strand.Enhanced cellular uptake and gene silencing activity in vitro. creative-biogene.com
Antisense OligonucleotidesCholesterol-TEG modification.Improved delivery into cells and increased lipophilicity. biosyn.com
miRNA duplexCholesterol-conjugated miRNA (MRG-201).Developed for therapeutic applications, demonstrating the clinical relevance of this approach. creative-biogene.com
General Oligonucleotides3'-Cholesterol-TEG modification.Acts as a transfection aid for both antisense oligos and siRNAs in vitro and in vivo. idtdna.com

Site-Specific Modification of RNA Strands

Beyond general conjugation, the precise placement of a cholesterol moiety at a specific site on an RNA strand can be crucial for studying its structure, function, and interactions. This compound is an ideal reagent for such site-specific modifications due to the bioorthogonal nature of the click reaction. acs.orgbiosearchtech.com

The general strategy involves the incorporation of an alkyne-modified nucleotide at a desired position within the RNA sequence. This can be achieved through several methods, including:

Solid-phase chemical synthesis: An alkyne-containing phosphoramidite (B1245037) building block can be incorporated during the automated synthesis of the RNA oligonucleotide. acs.orgglenresearch.com

Enzymatic incorporation: Modified nucleoside triphosphates containing an alkyne group can be incorporated into an RNA transcript by RNA polymerases during in vitro transcription. oup.comoup.com

Once the alkyne-modified RNA is synthesized and purified, it can be reacted with this compound in the presence of a copper(I) catalyst. acs.orgglenresearch.com This results in the formation of a stable triazole linkage, covalently attaching the cholesteryl-TEG moiety to the specific, pre-determined site on the RNA strand. acs.orgglenresearch.com This method provides researchers with a powerful tool to investigate the effects of a lipophilic anchor at defined locations within an RNA molecule. acs.orgoup.comoup.com

Automated Solid-Phase Synthesis of Cholesteryl-Tagged Oligonucleotides

The efficiency and reliability of oligonucleotide synthesis have been greatly enhanced by the development of automated solid-phase synthesis platforms. nih.gov This technology can be adapted to produce cholesteryl-tagged oligonucleotides in a streamlined and high-throughput manner. nih.govrsc.org

The process typically involves the following steps:

Synthesis of an alkyne-modified oligonucleotide: The oligonucleotide is synthesized on a solid support (e.g., controlled pore glass) using standard phosphoramidite chemistry, with an alkyne-modified phosphoramidite incorporated at the desired position (often the 5' or 3' terminus). nih.gov

On-column click conjugation: While the oligonucleotide is still attached to the solid support, a solution containing this compound and a copper(I) catalyst is passed through the synthesis column. nih.govrsc.org The click reaction proceeds on the solid phase, covalently attaching the cholesterol moiety to the oligonucleotide. nih.gov

Cleavage and deprotection: The fully conjugated oligonucleotide is then cleaved from the solid support, and all protecting groups are removed.

Purification: The final cholesteryl-tagged oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

This automated, solid-phase approach offers several advantages, including high reaction efficiency, simplified purification (as excess reagents are easily washed away), and the ability to generate a wide variety of cholesteryl-modified oligonucleotides for various research and therapeutic applications. nih.gov

This compound for Protein and Peptide Modification

The functionalization of proteins and peptides with cholesterol can influence their localization, membrane association, and self-assembly properties. This compound, through the click chemistry reaction, provides a robust method for achieving such modifications.

Labeling of Proteins for Chemical Proteomics

Chemical proteomics aims to study proteins on a global scale by using chemical probes to investigate their functions, interactions, and modifications. nih.govnih.gov Activity-based protein profiling (ABPP) is a powerful technique within this field that utilizes reactive chemical probes to target specific classes of enzymes. nih.govnih.gov

Bioorthogonal chemistry, including the CuAAC reaction, has been integrated into ABPP workflows to allow for a two-step labeling process. nih.govnih.gov In this approach, a probe containing an alkyne or azide handle is used to label the target proteins in a complex biological sample (e.g., a cell lysate). Subsequently, a reporter molecule containing the complementary reactive group (azide or alkyne, respectively) is attached via a click reaction. This reporter can be a fluorophore for visualization or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. nih.gov

This compound can be used in this context to introduce a cholesterol group onto a protein that has been tagged with an alkyne-containing probe. This would be particularly useful for studying protein cholesterylation, a post-translational modification, or for investigating the interactions of proteins with cellular membranes.

Table 2: Two-Step Protein Labeling Strategy using Click Chemistry

StepDescriptionReagents
1. Protein Tagging An alkyne-containing chemical probe is introduced to a biological sample to covalently label target proteins.Alkyne-modified activity-based probe.
2. Click Reaction This compound is added, along with a copper(I) catalyst, to specifically attach the cholesterol moiety to the alkyne-tagged proteins.This compound, Copper(I) catalyst.
3. Downstream Analysis The cholesteryl-labeled proteins can be analyzed to study their properties, localization, or interactions.Methods such as SDS-PAGE, mass spectrometry, or microscopy.

Conjugation with Peptides for Supramolecular Assemblies

The conjugation of hydrophobic molecules, such as cholesterol, to hydrophilic peptides can induce the self-assembly of these amphiphilic molecules into well-defined supramolecular structures in aqueous environments. nih.govresearchgate.net These structures, which can include micelles, nanofibers, or vesicles, have potential applications in drug delivery, tissue engineering, and nanotechnology. nih.govresearchgate.net

This compound provides a straightforward and efficient means of synthesizing these peptide-cholesterol conjugates. A peptide containing an alkyne-modified amino acid can be readily synthesized using standard solid-phase peptide synthesis. Subsequent reaction with this compound via a CuAAC reaction yields the desired amphiphilic conjugate. This modular approach allows for the systematic variation of the peptide sequence to fine-tune the properties of the resulting self-assembled nanomaterials. monash.eduresearchgate.net

Development of Cholesteryl-Tagged Enzyme Probes

The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for the development of sophisticated molecular probes to study complex biological systems. tennessee.edunih.gov Within this context, this compound serves as a key reagent for the construction of cholesteryl-tagged enzyme probes. These probes are designed to investigate the interactions and functions of enzymes involved in cholesterol metabolism and transport, processes that are often dysregulated in various diseases. nih.gov

The fundamental strategy involves the synthesis of a probe molecule that contains both a reactive group capable of covalently bonding to a target enzyme and an alkyne handle for subsequent "clicking" with this compound. The cholesteryl moiety acts as a biomimetic anchor, facilitating the probe's interaction with enzymes that recognize or process cholesterol. The triethylene glycol (TEG) linker provides spacing and enhances the water solubility of the otherwise hydrophobic cholesterol tag.

The development of such probes typically follows a modular approach. An enzyme inhibitor or substrate analog is first functionalized with a terminal alkyne. This alkyne-modified molecule can then be introduced to a biological system, such as cell lysates or even intact cells, to label the target enzyme(s). nih.gov Following the labeling event, the system is treated with this compound and the components for the CuAAC reaction. The azide group on the Cholesteryl-TEG molecule reacts specifically with the alkyne handle on the enzyme-bound probe, resulting in the stable triazole linkage and the attachment of the cholesteryl tag.

This methodology allows for the selective enrichment and identification of cholesterol-binding proteins. nih.gov The tagged enzymes can be subsequently detected and analyzed using various techniques. For instance, if the initial probe also contained a reporter tag (e.g., a fluorophore or biotin) incorporated prior to the click reaction, the cholesteryl-tagged enzyme could be visualized by fluorescence microscopy or isolated for mass spectrometry-based proteomic analysis.

Integration of this compound into Lipid Systems and Biomembranes

Liposome (B1194612) Functionalization and Membrane Labeling

This compound is extensively utilized for the functionalization of liposomes and the labeling of biological membranes. The cholesterol component of the molecule readily inserts into the lipid bilayer of liposomes, anchoring the TEG-azide moiety to the liposomal surface. nih.govnih.gov This presents a "clickable" handle that can be used to attach a wide variety of molecules to the liposome surface via CuAAC. nih.govspringernature.com

This surface modification strategy is highly versatile and has been employed to conjugate targeting ligands, imaging agents, and other functional molecules to pre-formed liposomes. nih.govnih.gov The process typically involves incubating the liposomes with this compound, which spontaneously incorporates into the lipid membrane. Subsequently, an alkyne-functionalized molecule of interest is added along with a copper(I) catalyst to initiate the click reaction. This method offers a significant advantage over traditional conjugation chemistries as it is highly specific, efficient, and can be performed in aqueous media under mild conditions, thus preserving the integrity of the liposomes. nih.gov

The ability to modify the surface of liposomes with precise control over the attached molecules is crucial for applications in targeted drug delivery and medical imaging. For example, antibodies or peptides that specifically recognize cancer cells can be clicked onto the surface of drug-loaded liposomes, thereby enhancing their therapeutic efficacy and reducing off-target effects.

Formation of "Clickable" Micelles and Nanovesicles

Similar to its application in liposome functionalization, this compound can be used to form "clickable" micelles and nanovesicles. Due to its amphiphilic nature, with the hydrophobic cholesterol tail and the hydrophilic TEG-azide headgroup, this compound can self-assemble in aqueous solutions to form micellar structures. nih.gov In these assemblies, the cholesterol moieties form the hydrophobic core, while the azide-terminated TEG chains are exposed to the aqueous environment on the micelle's surface.

These "clickable" micelles serve as versatile nanocarriers. nih.gov The hydrophobic core can encapsulate lipophilic drugs, while the azide groups on the surface provide a platform for further functionalization using click chemistry. This allows for the attachment of various molecules to tailor the properties of the micelles for specific applications. For instance, polyethylene (B3416737) glycol (PEG) chains can be clicked to the surface to improve the micelles' stability and circulation time in the bloodstream. Targeting ligands can also be attached to direct the micelles to specific tissues or cells.

The formation of these functionalized nanostructures is a straightforward process. This compound is dissolved in an aqueous buffer, where it self-assembles into micelles. The alkyne-containing molecule to be conjugated is then added along with the click chemistry reagents. The resulting functionalized micelles can be purified and used for various biomedical applications, including drug delivery and diagnostics.

Studies on Membrane Partitioning and Dynamics of Cholesteryl Conjugates

Understanding the behavior of cholesteryl conjugates within lipid membranes is crucial for designing effective drug delivery systems and molecular probes. The partitioning and dynamics of molecules like this compound within a lipid bilayer are influenced by factors such as the nature of the phospholipid acyl chains and headgroups. nih.govnih.gov

The cholesterol moiety of this compound anchors the molecule within the hydrophobic core of the lipid bilayer. nih.gov The TEG-azide portion, being more hydrophilic, will tend to reside near the membrane-water interface. The partitioning coefficient of the cholesteryl group into the membrane is high, ensuring its stable incorporation. nih.gov

Molecular dynamics simulations and experimental studies have shown that cholesterol and its derivatives can modulate the physical properties of the membrane, including its fluidity and thickness. nih.govrsc.org The presence of a cholesteryl conjugate can influence the ordering of the surrounding lipid molecules. The dynamics of the conjugate itself, such as its lateral diffusion within the membrane and its rotational motion, are also of interest. These dynamic properties can affect how the azide group is presented on the membrane surface for subsequent click reactions and how the conjugate interacts with membrane proteins. Studies have shown that the local membrane environment, including the presence of specific lipids or cholesterol-rich domains (lipid rafts), can influence the partitioning and dynamics of cholesteryl conjugates. rsc.orgplos.org

This compound in Polymeric and Supramolecular Material Science

Synthesis of Cholesteryl-Functionalized Polymers via Click Chemistry

This compound is a valuable building block for the synthesis of cholesteryl-functionalized polymers using click chemistry. rsc.org This approach allows for the precise incorporation of cholesterol moieties into a polymer backbone, leading to materials with unique self-assembly properties and potential applications in biomaterials and drug delivery.

One common strategy involves the polymerization of monomers that contain an alkyne group. The resulting alkyne-functionalized polymer can then be reacted with this compound via CuAAC to attach the cholesteryl groups as side chains. nih.govacs.org This post-polymerization modification approach offers excellent control over the degree of functionalization by simply adjusting the stoichiometry of the click reaction.

Alternatively, this compound can be used in step-growth polymerizations. For example, a monomer containing two alkyne groups can be co-polymerized with a monomer containing two azide groups, one of which could be this compound, to create a polymer with cholesterol units integrated directly into the polymer backbone.

The resulting cholesteryl-functionalized polymers often exhibit interesting self-assembly behavior in aqueous solutions, forming structures such as micelles or vesicles. nih.gov The hydrophobic cholesterol groups drive the aggregation, while the polymer backbone can be designed to be hydrophilic, providing stability to the assembled nanostructures. These materials can be used to encapsulate therapeutic agents or as scaffolds for tissue engineering. The presence of the TEG linker in this compound can also impart improved biocompatibility and water solubility to the final polymer. nih.gov

Design of Self-Assembling Cholesteryl-Based Supramolecular Structures

The conjugation of this compound to various molecular scaffolds is a key strategy in the design of self-assembling supramolecular structures. The inherent amphiphilicity of the resulting conjugates, which combines the hydrophobic cholesterol moiety with a hydrophilic segment, drives their spontaneous organization in aqueous environments. This self-assembly process is governed by a delicate balance of non-covalent interactions, primarily the hydrophobic effect, which leads to the formation of well-defined nanoscale architectures.

A notable example involves the modification of elastin-like recombinamers (ELRs) with this compound. uva.es This modification introduces hydrophobic cholesterol side-chains into the protein-based polymer backbone. The resulting cholesteryl-modified ELRs exhibit a thermo-responsive behavior known as an upper critical solution temperature (UCST). uva.es Below this temperature, the hydrophobic interactions of the cholesterol groups dominate, leading to aggregation and the formation of supramolecular structures. This process can result in the formation of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. uva.es

The self-assembly process can be further tailored by controlling the degree of cholesterol modification. For instance, studies have shown that varying the number of cholesteryl groups per ELR molecule influences the resulting morphology of the self-assembled structures. uva.es At certain concentrations and over time, micelle-derived nanofibers can form, which then associate to create porous or laminar hydrogel structures. uva.es Dynamic light scattering (DLS) has been employed to characterize the size and distribution of the resulting particles, revealing distinct populations that evolve as the self-assembly progresses. uva.es

The design of these self-assembling systems also leverages the azide functionality of this compound for facile and specific conjugation via click chemistry. This allows for the precise placement of the hydrophobic cholesterol anchor onto a variety of molecules, including peptides and polymers, to induce self-assembly and create novel supramolecular architectures with potential applications in nanotechnology and biomedicine. uva.esnih.gov

Parameter Observation Reference
Driving Force for Self-Assembly Hydrophobic interactions of the cholesterol moiety. uva.es
Resulting Behavior in ELRs Upper Critical Solution Temperature (UCST)-type phase separation. uva.es
Macroscopic Structure Formation Formation of stable hydrogels. uva.es
Microscopic Morphologies Micelle-derived nanofibers leading to porous or laminar structures. uva.es
Effect of Modification Degree Influences the morphology and stability of the self-assembled structures. uva.es

Engineering of Biofunctional Polymeric Materials

The engineering of biofunctional polymeric materials is significantly advanced by the use of this compound as a versatile molecular tool. Its ability to be incorporated into polymer backbones through efficient and specific conjugation reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allows for the precise tailoring of material properties. The introduction of the cholesterol moiety imparts unique characteristics to the polymers, primarily related to self-assembly and biomembrane interactions.

One prominent application is in the development of novel hydrogels. By conjugating this compound to elastin-like recombinamers (ELRs), researchers have engineered materials that exhibit reversible gelation based on temperature. uva.es This UCST-type behavior is directly attributable to the hydrophobic associations of the cholesterol side-chains. uva.es Such thermo-responsive hydrogels are of great interest for applications in tissue engineering and drug delivery, where the ability to transition from a solution to a gel state in response to a specific stimulus is highly desirable. The resulting hydrogels can retain the secondary structure of the ELR backbone, combining the biological properties of the protein with the structural integrity of the hydrogel network. uva.es

Furthermore, the cholesterol component of the conjugate can facilitate the interaction of the polymeric material with biological membranes. Cholesterol is a fundamental component of mammalian cell membranes, and its incorporation into polymers can enhance their biocompatibility and cellular uptake. This has been explored in the context of cancer cell research, where this compound (referred to as chol-azide) has been used in click chemistry reactions to study the depletion of cholesterol from cell membranes by peptide assemblies. nih.gov This demonstrates the potential for using cholesterol-functionalized polymers to modulate cellular processes.

The engineering of these biofunctional materials also benefits from the inherent modularity of the this compound molecule. The tetraethylene glycol (TEG) linker provides spatial separation between the cholesterol anchor and the polymer backbone, which can be crucial for maintaining the functionality of both components. This strategic design allows for the creation of sophisticated polymeric materials with finely tuned properties for a range of biomedical applications. uva.es

Polymer System Modification Resulting Biofunctionality Potential Application Reference
Elastin-like Recombinamers (ELRs)Covalent attachment of this compound.Thermo-responsive hydrogel formation (UCST behavior).Tissue engineering, Drug delivery. uva.es
Peptide AssembliesUsed as a tool to track cholesterol.Enables study of cholesterol depletion from cancer cell membranes.Cancer therapeutics research. nih.gov

Cholesteryl Teg Azide As a Research Tool for Investigating Biological Processes

Probing Cholesterol Trafficking and Metabolism

Understanding the intricate pathways of cholesterol transport and metabolism is crucial, as dysregulation is linked to numerous diseases. oup.com Cholesteryl-TEG azide (B81097) serves as a valuable cholesterol mimetic for studying these processes. By incorporating this probe into cells, researchers can follow its journey through various intracellular compartments.

For instance, a luminescent imaging probe was synthesized using cholestanyl-TEG-azide, a saturated analog of Cholesteryl-TEG azide. oup.com This rhenium-based complex, named ReTEGCholestanol, was used to track endosomal uptake and trafficking in prostate cells. The study revealed that the probe was effectively internalized and its distribution differed between non-malignant and malignant cells, suggesting altered cholesterol biology in cancer. In non-malignant cells, the probe primarily localized to late endosomes and lysosomes, whereas in prostate cancer cells, it also accumulated in early endosomes and multivesicular bodies. oup.com

In another study investigating cholesterol depletion in cancer cells, this compound (referred to as chol-azide) was used to visualize cholesterol distribution. nih.gov Researchers used a click reaction to attach a Cy5 fluorescent dye to the azide group after the probe was incorporated into cellular membranes, allowing for imaging by confocal laser scanning microscopy (CLSM). nih.gov Furthermore, super-resolution imaging techniques like DNA-PAINT have utilized cholesterol-TEG conjugated to DNA docking strands to visualize cholesterol distribution on the plasma membrane of live cells with nanoscale precision. biorxiv.org

Research AreaProbe Derived from this compoundKey FindingsCell LinesCitation(s)
Cholesterol Trafficking in Cancer ReTEGCholestanol (luminescent rhenium complex)Probe internalized via endocytosis; differential accumulation in endosomal compartments of malignant vs. non-malignant cells.PNT1a, LNCaP, 22Rv1, PC3 oup.com
Cholesterol Depletion Studies chol-azide + Cy5 alkyneVisualized membrane cholesterol distribution; used to confirm cholesterol depletion by a peptide assembly.HeLa, PC3 nih.gov
Super-Resolution Imaging cholesterol-TEG-DNA docking strandEnabled nanoscale mapping of cholesterol diffusion and localization on the plasma membrane.Live cells biorxiv.org

Investigating Membrane Organization and Lipid Domain Dynamics

The organization of lipids into specific domains, such as lipid rafts, is fundamental to membrane function. This compound and its derivatives are instrumental in studying the structure and dynamics of these domains.

Research has shown that the Cholesteryl-TEG anchor incorporates effectively into lipid bilayers without significantly disturbing the membrane's natural structure and dynamics. nih.gov Unlike native cholesterol, which condenses and orders lipid packing, the Cholesteryl-TEG moiety does not induce this effect. This property is advantageous as it allows for probing the membrane environment with minimal perturbation. When attached to oligonucleotides, the resulting lipophilic DNA molecules spontaneously insert into membranes. A key finding was that these modified oligonucleotides distribute equally between liquid-ordered (raft-like) and liquid-disordered domains, making them useful tools for studying both phases of the membrane. nih.gov The TEG spacer provides flexibility and distances the attached cargo from the membrane surface, while the cholesterol anchor ensures stable insertion. nih.gov

Study FocusKey Characteristic of Cholesteryl-TEG AnchorImpact on MembraneDomain DistributionCitation(s)
Membrane Perturbation Does not induce lipid condensationMinimal disturbance to bilayer structure and dynamicsN/A nih.gov
Lipid Domain Partitioning Lack of ordering effectAllows for unbiased probing of different membrane phasesEqually distributed between liquid-ordered and liquid-disordered domains nih.gov

Applications in Cellular Uptake and Intracellular Delivery Studies

A significant challenge in drug and probe delivery is transporting molecules across the cell membrane. The lipophilic nature of cholesterol makes it an effective anchor for enhancing the cellular uptake of various cargoes. biosyn.comglenresearch.com

This compound is used to synthesize conjugates that facilitate intracellular delivery. In one study, it was a key reagent in creating cholesterol-conjugated cap analogs designed to inhibit protein translation for anticancer applications. nih.govmedchemexpress.com These cholesterol conjugates were efficiently taken up by cancer cells, whereas analogs with other targeting ligands like glucose or biotin (B1667282) were not. nih.gov Similarly, a fluorescent NAD+ probe was synthesized using a cholesteryl linker derived from this compound. This probe successfully penetrated the cell membrane of HeLa cells, distributing throughout the cytosol and showing punctate patterns suggestive of interactions with hydrophobic membranes. chemrxiv.org The addition of the cholesterol moiety has been shown to be more efficient in facilitating membrane transfer than other strategies, such as using short polyarginine peptides. chemrxiv.org

Delivered CargoConjugate DesignOutcomeCell Line(s)Citation(s)
Cap Analogs m7GpppA linked to cholesterolEfficient cellular uptake observed, leading to cytotoxic effects in cancer cells.Various cancer cell lines nih.govmedchemexpress.com
Fluorescent NAD+ Probe NAD+ analog functionalized with a cholesterol tagSuccessful membrane penetration and visualization of the probe within the cytosol and hydrophobic compartments.HeLa chemrxiv.org
Oligonucleotides (siRNA, ASO) Oligonucleotides with cholesterol modificationEnhanced cellular uptake compared to unmodified oligonucleotides.General application biosyn.comglenresearch.com

Use in Competitive Binding Assays and Displacement Studies

The ability of this compound to mimic natural cholesterol's insertion into membranes makes it an excellent tool for competitive binding and displacement assays. These experiments help elucidate the binding mechanisms and membrane affinity of other molecules.

In a notable study, researchers investigated how an unnatural peptide assembly depletes cholesterol from cancer cell membranes. nih.gov They performed a competitive binding experiment where cells, after having their endogenous cholesterol depleted, were co-incubated with the peptide and this compound (chol-azide). The results showed that the peptide preferentially bound to the vacated cholesterol sites, preventing the insertion of chol-azide. In a subsequent displacement experiment, cells were first pre-loaded with chol-azide. Upon addition of the peptide, a significant reduction in the chol-azide signal was observed, demonstrating that the peptide could actively displace the cholesterol analog from the membrane. These assays confirmed the peptide's high affinity for cholesterol-rich membrane sites. nih.gov

Assay TypeExperimental SetupKey ObservationConclusionCitation(s)
Competitive Binding Cells co-incubated with a test peptide and chol-azide after cholesterol depletion.The peptide prevented chol-azide from inserting into the membrane.The peptide has a high affinity for cholesterol binding sites. nih.gov
Displacement Study Cells pre-incubated with chol-azide, followed by the addition of a test peptide.The peptide induced a 74% reduction in chol-azide signal within 1 hour.The peptide actively displaces cholesterol analogs from the membrane. nih.gov

Development of Imaging Probes for Cholesterol-Related Pathways

The bioorthogonal azide handle on this compound is its most powerful feature, enabling its use in the development of sophisticated imaging probes. glpbio.com Through click chemistry, a variety of reporter molecules can be attached to visualize cholesterol-dependent pathways. biosearchtech.comacs.org

Several fluorescent and luminescent probes have been created using this approach:

Fluorescent NAD+ Probes: A Texas Red-labeled NAD+ analog was equipped with a cholesterol tag synthesized from this compound to create a membrane-permeable probe for studying ADP-ribosylation in living cells. chemrxiv.org

Luminescent Rhenium Probes: As mentioned earlier, a cholestanol-TEG-azide was used to create a luminescent rhenium complex for imaging cholesterol trafficking in the endosomal network of prostate cancer cells. oup.com

Confocal Microscopy Probes: this compound itself can be used as a probe by clicking it to a fluorescent dye like Cy5 post-fixation, allowing for the visualization of cholesterol distribution in membranes via CLSM. nih.gov

Super-Resolution Probes: For advanced imaging, a cholesterol-TEG moiety was attached to a DNA oligonucleotide, which then served as a docking site for fluorescently labeled imager strands in DNA-PAINT microscopy, enabling the study of membrane diffusion at the nanoscale. biorxiv.org

These examples highlight how the modular nature of this compound allows for the creation of tailored imaging tools to investigate specific biological questions related to cholesterol's function and dynamics.

Contributions to Understanding Cellular Lipid Homeostasis

Cellular lipid homeostasis is the dynamic process by which cells maintain a stable balance of lipids, including cholesterol. Disruptions to this balance are implicated in widespread diseases. This compound-based tools contribute significantly to our understanding of these homeostatic mechanisms.

By enabling the visualization of cholesterol trafficking and distribution, probes derived from this compound help define the baseline state of cholesterol in healthy cells and identify how this is altered in disease. oup.com For example, the observation that a cholesterol-mimicking probe traffics differently in cancerous versus non-cancerous cells points to a fundamental shift in lipid processing and homeostasis during malignant transformation. oup.com

Furthermore, this compound is used to study the cellular response to homeostatic disruption. In the study of the cholesterol-depleting peptide, chol-azide was used not only to confirm the peptide's action but also to quantify the extent and timeline of cholesterol removal from the membrane. nih.gov This provides insight into how rapidly membrane cholesterol pools can be accessed and altered, contributing to the broader understanding of how cells manage and respond to changes in the availability of this essential lipid.

Analytical and Computational Methodologies in Cholesteryl Teg Azide Research

Spectroscopic Characterization Techniques (e.g., NMR, HRMS)

Spectroscopic methods are fundamental to verifying the successful synthesis and purity of Cholesteryl-TEG azide (B81097) and its subsequent conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools used for structural elucidation.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the presence of key structural features of the molecule. For the closely related cholestenyl-TEG-azide, specific proton signals are observed. For instance, a multiplet around δ 5.37–5.36 ppm corresponds to the vinylic proton of the cholesterol core, while the various protons of the tetraethylene glycol (TEG) linker appear as a series of multiplets between δ 3.35 and 3.69 ppm. nih.gov The structures of more complex conjugates derived from Cholesteryl-TEG azide are also confirmed using 1H, 13C, and 31P NMR where applicable, with signal assignments often supported by two-dimensional techniques like COSY. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass-to-charge ratio (m/z) data, allowing for the confirmation of the elemental composition of the synthesized molecules. For cholesteryl-based conjugates, HRMS-ESI (Electrospray Ionization) is commonly employed to verify the final products. semanticscholar.orgrsc.org For example, the HRMS data for a related compound, cholestanyl-TEG-azide, showed an [M + H]⁺ calculated value of 631.4793 and a found value of 631.4795, confirming its identity. unibo.it This level of accuracy is crucial for distinguishing between starting materials, intermediates, and the final desired product. semanticscholar.orgoup.com

Table 1: Spectroscopic Data for this compound Analogs and Conjugates
TechniqueCompoundKey Findings / Observed ValuesSource
¹H NMRCholestenyl-TEG-azideδ 5.37–5.36 (1H, m, vinylic H), 3.69–3.61 (10H, m, TEG linker), 3.40–3.35 (4H, m, TEG linker) nih.gov
HRMS-ESICholestanyl-TEG-azide[M + H]⁺ calc. 631.4793; found 631.4795 unibo.it
NMR (¹H, ¹³C, ³¹P) & HRMSDinucleotide-Cholesteryl ConjugatesUsed to confirm the final structure of conjugates synthesized using Cholesteryl-TEG-azide. semanticscholar.org

Chromatographic Purification and Analysis (e.g., RP-HPLC)

Due to the hydrophobic nature of the cholesterol moiety, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for both the analysis and purification of this compound derivatives. idtdna.com

RP-HPLC is used to separate the desired cholesteryl-containing product from unreacted starting materials and side products. rsc.org Purification of conjugates is often performed on semi-preparative C8 or C18 columns. semanticscholar.org The process typically involves a linear gradient of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) bicarbonate) and an organic solvent, usually acetonitrile (B52724). semanticscholar.orgrsc.org For example, a gradient of 0-100% acetonitrile over 20 minutes has been used to purify cholesteryl-containing compounds. semanticscholar.org The elution of the compounds is monitored using UV detectors at specific wavelengths relevant to the components of the conjugate. semanticscholar.org The purity of the collected fractions is then often re-assessed by analytical RP-HPLC. chemrxiv.org

Table 2: RP-HPLC in this compound Research
ApplicationColumn TypeMobile Phase ExampleDetectionSource
PurificationSemi-preparative C18 / C8Gradient of acetonitrile in ammonium acetate bufferUV at 254 nm semanticscholar.org
PurificationGrace Vision HT C18 HLLinear gradient of Buffer A and acetonitrileUV at 254 nm semanticscholar.org
Analysis & PurificationGeneral RP-HPLCNot specifiedNot specified rsc.orgidtdna.com

Advanced Imaging Techniques for Conjugate Visualization (e.g., CLSM, PET)

Once this compound is conjugated to a molecule of interest, such as a fluorescent dye or a therapeutic agent, advanced imaging techniques are employed to visualize its localization and trafficking in biological systems.

Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful tool for visualizing the subcellular distribution of fluorescently-labeled cholesteryl conjugates in living or fixed cells. semanticscholar.org Researchers have used CLSM to track the cellular uptake of probes derived from this compound. nih.gov For example, in studies investigating cholesterol depletion, this compound ("chol-azide") was used as a competitor. Cells were visualized using CLSM to confirm that a peptide agent could reduce the amount of chol-azide inserting into the cell membrane, thereby demonstrating the peptide's ability to deplete endogenous cholesterol. nih.gov CLSM imaging has also been used to show that conjugates of this compound can successfully penetrate cell membranes and distribute within the cytosol. chemrxiv.org

Positron Emission Tomography (PET): While direct PET imaging of this compound conjugates is not widely reported, PET is a highly relevant technique for tracking cholesterol-based molecules in vivo. The strategy involves labeling a cholesterol analog with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). acs.orgnih.gov These radiotracers, like [¹⁸F]FNP-59, are used to image cholesterol trafficking and utilization. acs.orgnih.gov PET scans can provide quantitative data on the biodistribution of the tracer in whole organisms, with high uptake often observed in the adrenal glands, which are active in cholesterol storage and steroid hormone synthesis. snmjournals.org This methodology could be applied to this compound conjugates by incorporating a chelating agent for a metallic radionuclide or by designing a synthetic route that includes a radionuclide like ¹⁸F.

Single-Molecule Force Spectroscopy for Host-Guest Interactions

Single-Molecule Force Spectroscopy (SMFS) has been used to directly measure the mechanical forces governing the interaction between cholesterol and host molecules like cyclodextrins. nih.govacs.org In these experiments, this compound is a key reagent. nih.gov

The technique typically uses optical tweezers to pull apart a single host-guest complex. To achieve this, the cholesterol guest and cyclodextrin (B1172386) host are each attached to a DNA handle, which in turn is attached to a polystyrene bead held in the optical trap. The azide group of this compound is essential for its conjugation to an alkyne-modified DNA handle via a copper-catalyzed click reaction. nih.gov By measuring the force required to rupture the bond between cholesterol and the cyclodextrin, researchers can quantify the intermolecular mechanical force (IMMF). nih.govnih.gov These studies have revealed that the force required to pull cholesterol from a cyclodextrin cavity is direction-dependent, and that modified cyclodextrins can exhibit stronger binding forces, which has implications for designing molecules to extract cholesterol from membranes. acs.orgnih.gov

Molecular Dynamics Simulations of Cholesteryl Conjugates in Lipid Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the behavior of cholesteryl conjugates within lipid bilayers at an atomic level. mdpi.comarxiv.org These simulations provide insights into how the insertion of a cholesterol moiety affects the structural and dynamic properties of cell membranes. nih.govacs.org

MD simulations can model a patch of a lipid bilayer, such as one made of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), with embedded cholesteryl conjugates. nih.gov The simulations track the positions and interactions of all atoms over time, revealing key biophysical parameters. Studies have shown that cholesterol generally increases the thickness and order of the lipid bilayer, a phenomenon known as the condensing effect. mdpi.comnih.gov Simulations can calculate properties such as the area per lipid, bilayer thickness, and the order parameters of the lipid acyl chains. nih.gov This information helps to rationalize experimental observations and predict how a this compound-based drug delivery system might anchor itself in a cell membrane and influence the local lipid environment. arxiv.orgresearchgate.net

Dynamic Light Scattering for Self-Assembled Structures

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or molecular aggregates in solution. It is particularly useful for characterizing the self-assembled structures, such as micelles or vesicles, that can be formed by amphiphilic conjugates of this compound. nih.govchemrxiv.org

When a molecule containing the hydrophobic cholesterol tail and a hydrophilic component (like a peptide or a PEGylated linker) is dispersed in an aqueous solution above its critical micelle concentration, it can self-assemble into nano-sized structures. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of these particles. The data is then analyzed to calculate the hydrodynamic radius of the assemblies. For example, DLS was used to determine that an unnatural peptide formed nanospheres with an average hydrodynamic radius of 103.2 ± 1.9 nm. nih.gov The technique is also used to study the stability of lipid vesicles doped with azide-modified lipids, monitoring changes in size over time. researchgate.net

Challenges and Methodological Considerations in Cholesteryl Teg Azide Research

Impact of Cholesteryl Tagging on Conjugate Biological Activity and Native Functionality

The addition of a cholesteryl group to a biomolecule can significantly alter its inherent biological activity and native functions. nih.gov Cholesterol is a fundamental component of eukaryotic cell membranes, influencing their fluidity, permeability, and structural integrity. nih.govresearchgate.net When conjugated to molecules like antisense oligonucleotides (ASOs) or proteins, the cholesteryl moiety can enhance cellular uptake and alter tissue distribution. nih.govoup.com For instance, cholesterol-ASO conjugates have demonstrated a fivefold increase in potency in rodent muscles compared to their unconjugated counterparts. nih.gov

However, this modification is not without consequences. The highly hydrophobic nature of cholesterol can lead to changes in the conjugate's properties. nih.gov It can increase the surface hydrophobicity of a protein, potentially leading to aggregation or altered folding. nih.gov In some cases, the conjugation of cholesterol can modulate enzymatic activity. nih.gov For example, while cholesteryl conjugation to RNase A was found to improve its resistance to dimethyl sulfoxide (B87167), it also altered its enzymatic functionality. nih.gov The position of the cholesteryl tag is also a critical factor. Studies with a Rhenium-TEG conjugate attached to the 3'-OH site of cholesterol showed that while endocytic uptake was maintained, other functional aspects of cholesterol were blocked. nih.gov This highlights the importance of carefully considering the conjugation strategy to preserve the desired biological activity of the target molecule.

Optimization of Reaction Conditions for Bioconjugation in Complex Systems

The bioconjugation of Cholesteryl-TEG azide (B81097), typically via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), requires careful optimization, especially within complex biological environments like cell lysates or live cells. nih.govnih.gov The goal is to achieve high reaction efficiency and selectivity while minimizing interference with native biological processes. acs.orgactivemotif.com

For CuAAC reactions , a primary challenge is the cytotoxicity of the Cu(I) catalyst. nih.govnih.gov High concentrations of copper can lead to the generation of reactive oxygen species (ROS), which can damage proteins and DNA. nih.gov Therefore, a key aspect of optimization is to use the lowest possible copper concentration that still affords a reasonable reaction rate. This can be achieved through the use of stabilizing ligands, such as THPTA or BTTAA, which protect the Cu(I) from oxidation and disproportionation, thereby increasing the reaction's efficiency. interchim.fr The choice of buffer is also important, as some common buffers like HEPES can lead to higher non-specific labeling. nih.gov The development of copper-chelating azides has been explored to increase reaction rates, but this can complicate subsequent copper removal. researchgate.net

For SPAAC reactions , the main advantage is the elimination of the cytotoxic copper catalyst, making it more suitable for in vivo applications. acs.orgpcbiochemres.comacs.org However, SPAAC reactions are generally slower than CuAAC. acs.org Optimization of SPAAC involves the selection of a suitable strained alkyne partner. Various cyclooctyne (B158145) derivatives have been developed with different reaction kinetics and stability. acs.org While SPAAC avoids the issue of catalyst toxicity, the bulky and hydrophobic nature of the cyclooctyne reagents can sometimes lead to steric hindrance and challenges with cellular penetration. acs.org

In both methodologies, the small and bioorthogonal nature of the azide group on Cholesteryl-TEG azide is advantageous, as it is largely absent in biological systems and thus offers high selectivity. nih.govactivemotif.com The introduction of these small tags is designed to cause minimal interference with protein processing and localization. nih.gov However, for any given bioconjugation reaction in a complex system, empirical optimization of parameters such as reagent concentrations, reaction time, temperature, and buffer composition is essential to maximize the yield of the desired conjugate while minimizing off-target effects. interchim.fr

Challenges in Catalyst Removal and Residual Effects for Biological Applications

A significant hurdle in the application of copper-catalyzed click chemistry (CuAAC) for creating bioconjugates with this compound is the removal of the copper catalyst after the reaction. mdpi.com Residual copper is a major concern for biological applications due to its cytotoxicity. nih.govpcbiochemres.com Copper ions can induce cellular damage through the generation of reactive oxygen species (ROS) and have been reported to cause degradation of biomolecules like DNA and viruses in vitro. nih.govpcbiochemres.com This potential for toxicity limits the direct use of CuAAC in living systems and necessitates thorough purification of the resulting conjugates. pcbiochemres.com

Several strategies have been developed to address the issue of catalyst removal. These include the use of chelating resins and molecular weight cut-off (MWCO) centrifugation methods to separate the small molecule catalyst from the larger bioconjugate. researchgate.net However, achieving complete removal can be challenging, and even trace amounts of residual copper may compromise the biological function of the final product. mdpi.com

The development of ligands that stabilize the Cu(I) oxidation state can allow for the use of lower copper concentrations, which in turn can reduce the burden of removal and minimize cytotoxicity. acs.org An alternative approach that completely bypasses the issue of catalyst toxicity is the use of strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org Since SPAAC is a metal-free reaction, it eliminates the need for a copper catalyst and the subsequent purification steps to remove it, making it a more biocompatible choice for in vivo studies. acs.orgrsc.org However, even with metal-free approaches, careful purification is still necessary to remove any unreacted labeling reagents.

Limitations of Analytical Probes: Photostability and Structural Perturbations

When this compound is used to attach a fluorescent probe for analytical purposes, several limitations must be considered, primarily the photostability of the dye and the structural perturbations induced by the probe itself.

Photostability is a critical characteristic of any fluorescent probe, as photobleaching can limit the duration of imaging experiments and affect quantitative measurements. Many organic fluorophores are susceptible to degradation upon prolonged exposure to excitation light. dcu.ie While some dyes exhibit high photostability, this property must be evaluated for each specific probe-conjugate in the context of the experimental conditions. acs.org

Structural perturbations introduced by the fluorescent tag can alter the behavior of the molecule being studied. researchgate.net The attachment of a bulky fluorophore can interfere with the natural localization, interactions, and function of the cholesterol-tagged molecule. For example, fluorescent probes can induce local disorder in lipid bilayers, opposing the ordering effect of cholesterol. nih.gov The location and orientation of the probe within a membrane can also be influenced by the local environment, such as the presence of cholesterol, which can affect the interpretation of fluorescence data. nih.govbiorxiv.org

The choice of the fluorescent probe is therefore a trade-off between its photophysical properties (e.g., brightness, photostability) and its potential to perturb the system. Probes like Nile Red and BODIPY have been used to study cholesterol and lipid order, but their use is not without complications. acs.orgresearchgate.net For instance, Laurdan, another common membrane probe, suffers from poor photostability and high internalization rates. biorxiv.org Therefore, careful selection of the analytical probe and validation of its behavior in the specific biological context are essential for obtaining reliable and meaningful data.

Strategies for Overcoming Azide Phosphoramidite (B1245037) Stability Issues in Oligonucleotide Synthesis

The incorporation of an azide group into oligonucleotides using standard phosphoramidite chemistry presents a significant challenge due to the incompatibility of the azide functional group with the phosphoramidite (P(III)) reagents. nih.govnih.gov Azides readily react with P(III) compounds via the Staudinger reaction, leading to the degradation of the azide-containing phosphoramidite. nih.govglenresearch.com This instability has historically limited the direct, automated synthesis of azide-modified oligonucleotides. nih.gov

To circumvent this issue, several strategies have been developed:

Post-synthetic Modification: One common workaround is to introduce a reactive group during oligonucleotide synthesis, such as an amino modifier, which can then be chemically modified with an azide-containing reagent (e.g., Azidobutyrate NHS Ester) after the synthesis is complete. glenresearch.com Another post-synthetic approach involves displacing a leaving group, like a bromide, with sodium azide before the final deprotection of the oligonucleotide. glenresearch.com

Stable Azide-Containing Phosphoramidites: Researchers have focused on developing azide-containing nucleoside phosphoramidites that are stable enough for use in automated synthesis. nih.govfigshare.comacs.org This has been achieved by optimizing reaction conditions for their synthesis and by identifying molecular structures where the azide and phosphoramidite functions can coexist. nih.govnih.gov For example, certain azide-modified thymidine (B127349) phosphoramidites have shown less than 10% degradation after 6 hours at room temperature. nih.govnih.gov These stable phosphoramidites can be stored frozen for months and used for the direct incorporation of multiple azide modifications into an oligonucleotide sequence. researchgate.netfigshare.comacs.org

Modified Synthesis Conditions: Adjusting the conditions of the solid-phase synthesis can also mitigate the degradation of azide phosphoramidites. researchgate.net For instance, using dichloromethane (B109758) as the solvent for the azide phosphoramidite solution instead of acetonitrile (B52724) can help to avoid degradation. researchgate.net

Solid-Support Functionalization: Another strategy is to attach the azide-containing unit to the solid support before initiating the oligonucleotide synthesis. researchgate.net As long as the azide modification is not part of the same molecule as the phosphoramidite group during the coupling steps, the azide remains stable. researchgate.net

Future Perspectives and Emerging Avenues in Cholesteryl Teg Azide Research

Development of Next-Generation Cholesteryl Azide (B81097) Probes for Enhanced Specificity

The development of advanced fluorescent cholesterol probes is crucial for understanding the role of cholesterol in cellular processes and its link to diseases like Alzheimer's. news-medical.net While current probes have provided valuable insights, there is a continuous drive to create next-generation probes with improved features. Future research will likely focus on designing probes with superior fluorescence properties and more precise tracking of cholesterol dynamics within cellular membranes. news-medical.net This could involve the development of novel fluorescent cholesterol probes (CNDs) that offer enhanced visualization of cholesterol in live cells. news-medical.net

Furthermore, the field is moving towards creating probes with greater specificity for particular cellular environments or protein interactions. This may involve incorporating moieties that are sensitive to local environmental changes or that can be activated by specific enzymes. The aim is to develop tools that can provide a more detailed window into how cholesterol's dysregulation contributes to disease progression, potentially identifying new therapeutic targets. news-medical.net

Integration with Multi-Modal Imaging Techniques for Comprehensive Analysis

To gain a more holistic understanding of complex biological systems, the integration of multiple imaging modalities is becoming increasingly important. Cholesteryl-TEG azide and its derivatives are well-suited for this approach. For instance, cholesterol analogs tagged with luminescent rhenium metal complexes are compatible with various imaging platforms, including multiphoton microscopy, infrared spectroscopy, Raman spectroscopy, X-ray fluorescence spectroscopy, and mass spectrometry. nih.gov This multi-modal capability allows for a more comprehensive analysis of cholesterol trafficking and localization within cells. nih.govoup.com

Future work will likely focus on developing novel cholesteryl-based probes that can be detected by an even wider array of imaging techniques. For example, the development of probes that combine fluorescence and positron emission tomography (PET) imaging would enable researchers to correlate cellular-level details with whole-body biodistribution. acs.orgrsc.org This integrated approach will be invaluable for studying the role of cholesterol in health and disease, from the subcellular to the organismal level.

Exploration of Novel Bioconjugation Chemistries for Diverse Applications

While copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the primary method for utilizing this compound, the exploration of other bioconjugation strategies will expand its utility. biosearchtech.cominterchim.fr The development of copper-free click chemistry reactions, for example, offers advantages in certain biological contexts by avoiding potential copper-induced toxicity. nih.govmdpi.com

Future research will likely explore alternative and complementary bioconjugation methods. This could include the development of cholesterol derivatives amenable to other types of bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligations. interchim.frmedchemexpress.comacs.org The ability to use a variety of conjugation chemistries will provide researchers with greater flexibility in designing experiments and creating complex biomolecular constructs for a wide range of applications, from drug delivery to the assembly of functional biomaterials. nih.gov

Applications in Advanced Biosensing and Diagnostics Research

The unique properties of cholesterol make it an attractive component for the development of advanced biosensors and diagnostic tools. This compound can be used to anchor sensing elements to lipid membranes or to create self-assembled structures that respond to the presence of specific analytes.

Future research in this area may focus on creating cholesterol-based hydrogelators that can act as matrices for biosensors. acs.org These materials could be designed to respond to changes in their environment, such as pH or the presence of specific enzymes, leading to a detectable signal. acs.org Additionally, the ability to functionalize oligonucleotides with cholesterol opens up possibilities for developing novel DNA- and RNA-based diagnostic probes with improved cellular uptake and stability. biosyn.com These advancements could lead to the development of more sensitive and specific diagnostic assays for a variety of diseases.

Rational Design of Cholesteryl-Based Supramolecular Materials with Tailored Functionality

The self-assembly properties of cholesterol derivatives make them excellent building blocks for the creation of novel supramolecular materials. pnas.org By rationally designing cholesterol-based molecules, it is possible to control the structure and function of the resulting materials at the nanoscale. pnas.orgsci-hub.se

A key area of future research will be the development of cholesteryl-based supramolecular materials with precisely tailored functionalities. pnas.orgsci-hub.se This could involve the synthesis of cholesterol-azopyridine conjugates that can self-assemble into photo-controllable materials, allowing for the dynamic manipulation of their structure and properties with light. sci-hub.se Another promising direction is the covalent conjugation of chiral cholesteryl pendants to metal-organic polyhedra (MOPs) to create chiral superlattices with potential applications in enantioselective separations and catalysis. nih.gov The ability to control the self-assembly of these materials opens up exciting possibilities for applications in areas such as smart displays, advanced optoelectronics, and asymmetric catalysis. sci-hub.se

Expanding the Scope of this compound in Fundamental Chemical Biology Discoveries

This compound and related compounds are powerful tools for investigating fundamental questions in chemical biology. nih.govnih.gov By enabling the attachment of cholesterol to a wide range of biomolecules, these reagents facilitate the study of lipid-protein interactions, membrane dynamics, and the role of cholesterol in cellular signaling pathways. nih.gov

Q & A

Q. Basic

  • NMR spectroscopy : Identify cholesterol’s methyl groups (δ 0.6–1.2 ppm) and TEG’s ethylene oxide protons (δ 3.5–3.7 ppm).
  • FT-IR : Confirm the azide stretch at ~2100 cm⁻¹.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and quantify azide content .

What strategies minimize non-specific binding or side reactions when using this compound in CuAAC-based bioconjugation?

Q. Advanced

  • Catalyst optimization : Use Cu(I) ligands (e.g., TBTA) to enhance reaction specificity and reduce copper-induced toxicity .
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of azide to alkyne to prevent excess reagent interference.
  • Post-reaction purification : Apply size-exclusion chromatography to remove unreacted azides and copper residues. Validate via SDS-PAGE or MALDI-TOF for protein conjugates .

How is this compound applied in oligonucleotide labeling, and what methodological challenges arise?

Basic
this compound is conjugated to oligonucleotides via CuAAC to enhance cellular uptake. Key steps:

  • Synthesis : Incorporate alkyne-modified oligonucleotides using solid-phase synthesis.
  • Conjugation : React with this compound under Cu(I) catalysis.
  • Validation : Use agarose gel electrophoresis to confirm conjugation efficiency and confocal microscopy to track cellular internalization .

How can competing reaction pathways (e.g., tetrazole vs. triazole formation) be analyzed during conjugation with alkynes?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (tetrazoles absorb at 260 nm; triazoles lack distinct peaks).
  • Temperature control : Lower temperatures (4–25°C) favor triazole formation, while higher temperatures may promote side reactions.
  • LC-MS/MS : Quantify product ratios and identify byproducts using fragmentation patterns .

What experimental design principles ensure reproducibility in liposome functionalization using this compound?

Q. Advanced

  • Liposome preparation : Use thin-film hydration with cholesterol derivatives (10–20 mol% this compound).
  • Quality control : Measure azide density on liposomes via fluorogenic alkyne probes (e.g., DBCO-Cy5).
  • Stability assays : Incubate functionalized liposomes in serum (37°C, 24h) and analyze retention using FRET-based leakage assays .

How should researchers handle and store this compound to maintain long-term stability?

Q. Basic

  • Storage : Aliquot and store at –20°C under inert gas (argon) to prevent azide degradation.
  • Handling : Use anhydrous solvents (e.g., DMF, DMSO) during reactions to avoid hydrolysis.
  • Safety : Avoid exposure to strong oxidizers or heat sources due to potential azide instability .

What analytical approaches resolve contradictions in reported conjugation efficiencies for this compound?

Q. Advanced

  • Cross-lab validation : Compare protocols using standardized reagents (e.g., alkyne-FITC) and quantify via flow cytometry .
  • Batch variability analysis : Test multiple synthesis lots via HPLC-ELSD to assess azide purity consistency.
  • Literature reconciliation : Review reaction conditions (e.g., solvent polarity, catalyst source) in conflicting studies .

How is this compound utilized in targeted drug delivery systems, and what metrics assess efficacy?

Q. Advanced

  • Functionalization : Conjugate azide-modified liposomes with DBCO-targeting ligands (e.g., antibodies, peptides).
  • In vitro metrics : Measure cellular uptake via flow cytometry and cytotoxicity via MTT assays .
  • In vivo metrics : Use bioimaging (e.g., IVIS) to track tumor accumulation in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.